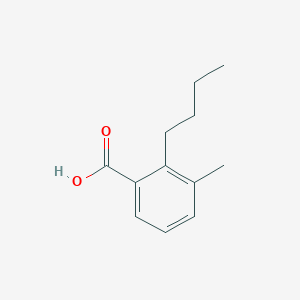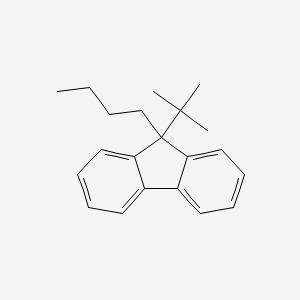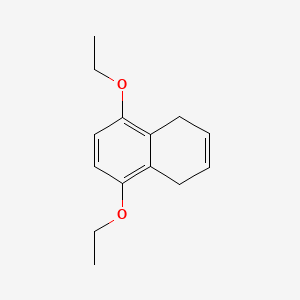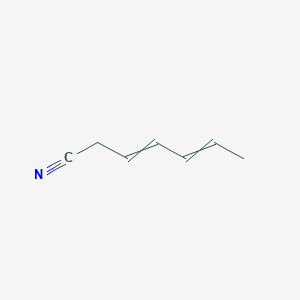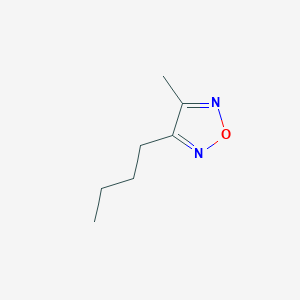
3-Butyl-4-methyl-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-4-methyl-1,2,5-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen and two nitrogen atoms. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-acylhydrazones using various oxidants such as copper(II) triflate (Cu(OTf)2), iodine (I2), or hypervalent iodine . The reaction conditions often include the use of solvents like toluene or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: MnO2, KMnO4, acetonitrile, room temperature to reflux.
Reduction: H2, Pd/C, ethanol, room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, toluene, room temperature to reflux.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
3-Butyl-4-methyl-1,2,5-oxadiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Butyl-4-methyl-1,2,5-oxadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II.
Pathways Involved: It can interfere with DNA replication and repair, leading to the inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
3-Butyl-4-methyl-1,2,5-oxadiazole can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: Known for its antimicrobial and antiviral activities.
1,3,4-Oxadiazole: Exhibits anticancer and anti-inflammatory properties.
1,2,3-Oxadiazole:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups can influence its lipophilicity and ability to interact with biological targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
88406-39-7 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-butyl-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H12N2O/c1-3-4-5-7-6(2)8-10-9-7/h3-5H2,1-2H3 |
Clé InChI |
YSIPJVVRWAJACH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NON=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

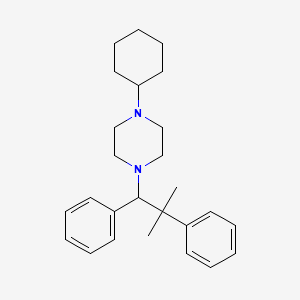
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
